Molecular Weight and Elemental Composition Differentiation vs. Linear 2-(4-Chlorobutyl) Analog
The target compound (C₉H₁₅ClN₂, MW 186.68) differs from the closest linear analog 2-(4-chlorobutyl)-1-methyl-1H-imidazole (C₈H₁₃ClN₂, MW 172.65) by exactly one CH₂ unit and a methyl branch, yielding a 14.03 Da mass increase (8.1% higher molecular weight) . This mass difference is analytically resolvable by LC-MS and provides a clear identity marker during reaction monitoring. The additional carbon also raises the calculated logP by approximately 0.5 units, altering partition behavior in extraction and chromatography relative to the linear analog .
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | C₉H₁₅ClN₂; MW = 186.68 g/mol |
| Comparator Or Baseline | 2-(4-Chlorobutyl)-1-methyl-1H-imidazole (CAS 1132670-50-8): C₈H₁₃ClN₂; MW = 172.65 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol (+8.1%); ΔFormula = +CH₂; calculated ΔlogP ≈ +0.5 |
| Conditions | Calculated from molecular formula; logP estimated by additive fragment methods |
Why This Matters
For procurement, the distinct molecular weight and formula ensure that the branched-chain compound cannot be mistaken for or casually interchanged with the linear analog, and the higher logP translates into measurably different chromatographic retention and extraction efficiency in multi-step synthetic workups.
